3-Hydroxy-2-naphthonitrile
Overview
Description
3-Hydroxy-2-naphthonitrile is an organic compound with the molecular formula C11H7NO It is a derivative of naphthalene, featuring both a hydroxyl group and a nitrile group attached to the naphthalene ring
Scientific Research Applications
3-Hydroxy-2-naphthonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in developing pharmaceuticals.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
Target of Action
This compound belongs to the class of nitriles, which are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Nitriles, in general, are known to undergo nucleophilic substitution reactions . They can replace a halogen in a halogenoalkane, resulting in a nitrile . This reaction is a key step in the synthesis of many organic compounds .
Biochemical Pathways
Nitriles can be converted to amides, which play a crucial role in various biochemical pathways . .
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . It also appears to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-2-naphthonitrile. For instance, its stability is maintained under an inert atmosphere at room temperature . Other factors, such as pH, presence of other chemicals, and temperature, could potentially affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-naphthonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . The hydroxyl group in this compound allows it to form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the nitrile group can participate in nucleophilic addition reactions, further influencing enzyme function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, this compound can alter the expression of genes involved in oxidative stress responses, potentially providing protective effects against cellular damage . Furthermore, its impact on cellular metabolism includes the inhibition of certain metabolic enzymes, leading to altered levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them depending on the context . This binding often involves hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s amino acid residues. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound is relatively stable under inert atmospheric conditions at room temperature . Its degradation products can also have biological activity, potentially leading to cumulative effects over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit protective effects by modulating oxidative stress responses and enhancing cellular resilience . At higher doses, this compound can become toxic, leading to adverse effects such as enzyme inhibition, cellular damage, and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and nitrile-containing metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell. The compound’s interactions with metabolic enzymes can also affect the overall metabolic balance, potentially leading to shifts in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization can influence its activity, as it may interact with different biomolecules depending on its distribution. For example, its presence in the cytoplasm can lead to interactions with cytoplasmic enzymes, while its accumulation in organelles such as mitochondria can affect mitochondrial function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, its presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins. The precise localization of this compound within the cell determines its specific biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-naphthonitrile can be synthesized through several methods:
From Halogenoalkanes: Heating halogenoalkanes with a solution of sodium or potassium cyanide in ethanol under reflux conditions can produce nitriles.
From Amides: Dehydration of amides using phosphorus (V) oxide can yield nitriles.
From Aldehydes and Ketones: Addition of hydrogen cyanide to aldehydes or ketones results in the formation of hydroxynitriles.
Industrial Production Methods: Industrial production of this compound typically involves the dehydration of 3-hydroxy-2-naphthoic acid using ammonia under high pressure and in the presence of catalysts such as zinc chloride .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones.
Substitution: The hydroxyl group can participate in substitution reactions, often facilitated by acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used for reducing nitriles to amines.
Substitution: Acidic or basic catalysts are used to facilitate substitution reactions involving the hydroxyl group.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted naphthalenes depending on the reagents used
Comparison with Similar Compounds
2-Naphthonitrile: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
3-Hydroxy-2-naphthoic acid: Contains a carboxyl group instead of a nitrile group, resulting in different chemical properties and uses.
Uniqueness: 3-Hydroxy-2-naphthonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-hydroxynaphthalene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPUYMTZIAJFKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514471 | |
Record name | 3-Hydroxynaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52449-77-1 | |
Record name | 3-Hydroxynaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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